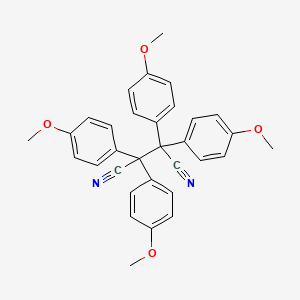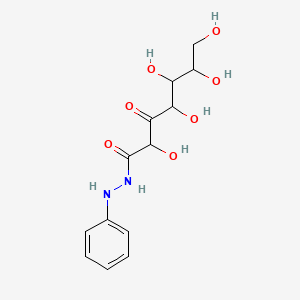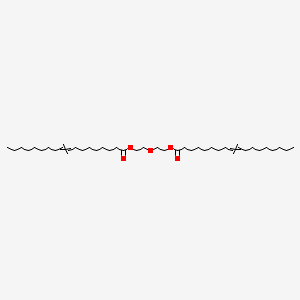
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester typically involves the esterification of oleic acid with ethylene glycol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the resulting product is purified through distillation or recrystallization .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester and ether groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bonds can lead to the formation of epoxides, while reduction of the ester groups can yield alcohols .
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study esterification and transesterification reactions. Its unique structure makes it a valuable reference for understanding the behavior of esters and ethers in various chemical processes.
Biology: The compound is used in studies related to lipid metabolism and the role of fatty acid esters in biological systems. It serves as a substrate for enzymes involved in lipid biosynthesis and degradation.
Medicine: Research on this compound includes its potential use in drug delivery systems, where its ester and ether groups can be modified to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release oleic acid and ethylene glycol. Oleic acid can then participate in various metabolic pathways, including β-oxidation and lipid biosynthesis. The ester and ether groups in the compound can also interact with cellular membranes, influencing membrane fluidity and permeability .
Eigenschaften
CAS-Nummer |
21209-30-3 |
|---|---|
Molekularformel |
C40H74O5 |
Molekulargewicht |
635.0 g/mol |
IUPAC-Name |
2-(2-octadec-9-enoyloxyethoxy)ethyl octadec-9-enoate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3 |
InChI-Schlüssel |
HJRDNARELSKHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


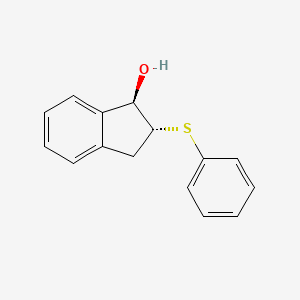

![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
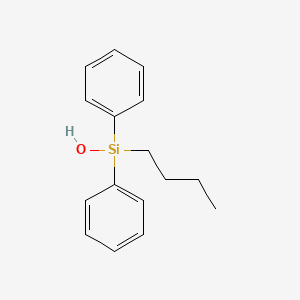

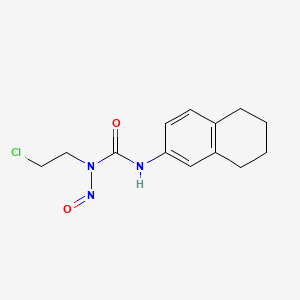
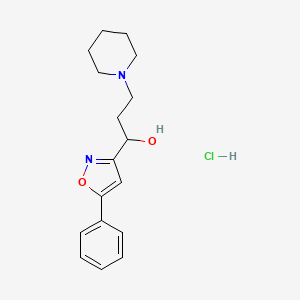


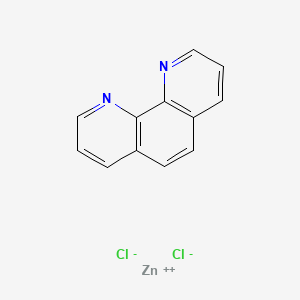
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
